molecular formula C13H16N2O3 B2945727 (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide CAS No. 1807939-55-4

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

Cat. No.: B2945727
CAS No.: 1807939-55-4
M. Wt: 248.282
InChI Key: NBILJQGMAXBBCA-NEPJUHHUSA-N
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Description

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound belongs to the morpholine family, characterized by a six-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at the 2nd and 3rd positions adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective synthesis using chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures maintained between -20°C to room temperature to control the reaction kinetics and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives. Substitution reactions result in various substituted morpholine derivatives.

Scientific Research Applications

(2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide apart is its unique combination of functional groups and chiral centers, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise stereochemical control and specific functional interactions.

Properties

IUPAC Name

(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILJQGMAXBBCA-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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